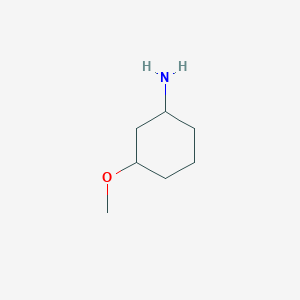

3-Methoxycyclohexan-1-amine

Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

3-Methoxycyclohexan-1-amine serves as a valuable building block in modern organic synthesis. smolecule.com Its bifunctional nature—possessing both a nucleophilic amine group and a methoxy (B1213986) group that influences the molecule's electronic and physical properties—allows it to be used as an intermediate in the synthesis of more complex molecules. smolecule.comcymitquimica.com The amine group can readily participate in a variety of chemical transformations, including nucleophilic substitutions, acylations to form amides, and alkylations. smolecule.com

In the field of medicinal chemistry, the structural framework of 3-Methoxycyclohexan-1-amine is considered a useful scaffold for the development of new therapeutic agents. smolecule.comsmolecule.comevitachem.com Research suggests its potential as a precursor for pharmaceuticals, particularly those targeting neurological conditions. smolecule.comsmolecule.comevitachem.com The defined spatial relationship between the functional groups on the cyclohexane (B81311) ring is crucial for designing molecules that can interact with specific biological targets like enzymes or receptors. cymitquimica.comsmolecule.com This makes it a compound of interest for structure-activity relationship (SAR) studies, which are essential for optimizing the pharmacological profiles of drug candidates.

Historical Development and Evolution within Cyclohexane Chemistry

The first attempts to synthesize cyclohexane were made in the late 19th century. In 1867, Marcellin Berthelot reduced benzene (B151609) using hydroiodic acid, and in 1870, Adolf von Baeyer repeated the reaction, naming the product "hexahydrobenzene". wikipedia.orgacs.org However, subsequent work in 1894 by Baeyer and others, who synthesized cyclohexane from different routes, revealed a boiling point discrepancy. worldofmolecules.comwikipedia.org This puzzle was solved in 1895 when it was discovered that the earlier "hexahydrobenzene" was actually methylcyclopentane, the product of an unexpected molecular rearrangement. worldofmolecules.comwikipedia.orgacs.org

A pivotal moment in cyclohexane chemistry came in 1890 when Hermann Sachse proposed that the cyclohexane ring is not planar but exists in non-planar, strain-free forms, which he identified as the "chair" and "boat" conformations. ic.ac.uk His ideas, however, were not widely accepted until 1918, when Ernst Mohr used them to explain the crystal structure of diamond. ic.ac.uk The field was revolutionized in the mid-20th century by the work of Odd Hassel and Derek Barton, who established conformational analysis as a fundamental principle of organic chemistry, earning them the Nobel Prize in Chemistry in 1969. ic.ac.ukbritannica.com This historical progression laid the groundwork for understanding the structure and reactivity of substituted cyclohexanes, where the spatial orientation of substituents dictates chemical behavior.

Role as a Conformationally Defined Intermediate in Chemical Research

The true utility of 3-Methoxycyclohexan-1-amine in research stems from its role as a conformationally defined intermediate. osti.govacs.org The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement, minimizing both angle and torsional strain. worldofmolecules.comic.ac.uk In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. worldofmolecules.com

By using a starting material with a well-defined three-dimensional structure, chemists can exert greater control over the stereochemical outcome of a reaction. 3-Methoxycyclohexan-1-amine, with its specific 1,3-substitution pattern, serves this purpose effectively. It is considered a "conformationally constrained" or "rigid" scaffold, which is highly valuable in the synthesis of complex, biologically active molecules. researchgate.netfrontiersin.org

The use of such conformationally defined intermediates is a powerful strategy in medicinal chemistry for creating analogues of natural molecules with enhanced stability or selectivity. osti.govnih.gov For instance, rigid scaffolds are used to synthesize constrained analogues of neurotransmitters like L-glutamic acid to develop selective ligands for glutamate (B1630785) receptors, which are implicated in various neurological disorders. acs.orgresearchgate.net The defined structure of intermediates like 3-Methoxycyclohexan-1-amine reduces the conformational flexibility of the final product, which aids in understanding how the molecule interacts with its biological target and helps in the rational design of more potent and selective drugs. frontiersin.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGZGROVQGEGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-44-3 | |

| Record name | 3-methoxycyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxycyclohexan 1 Amine

Non-Stereoselective Synthetic Routes

Non-stereoselective methods for the synthesis of 3-Methoxycyclohexan-1-amine prioritize the assembly of the core molecular structure without specific control over the relative or absolute stereochemistry of the substituents on the cyclohexane (B81311) ring. These routes are often direct and utilize readily available starting materials.

Alkylation of Cyclohexanone Approaches

The synthesis of substituted cyclohexanones through the alkylation of enolates is a fundamental strategy in organic chemistry. ubc.ca In a hypothetical non-stereoselective approach to 3-Methoxycyclohexan-1-amine, a key intermediate would be 3-methoxycyclohexanone. This intermediate can then be converted to the target amine via reductive amination. The process involves the reaction of the ketone with an amine source, such as ammonia, to form an imine or enamine intermediate, which is then reduced to the corresponding amine. mdpi.com

This two-step sequence—ketone formation followed by amination—is a versatile method for preparing cyclic amines. The alkylation step, which establishes the carbon skeleton, relies on the generation of a cyclohexanone enolate that can then react with an appropriate electrophile. orgsyn.org The subsequent reductive amination is one of the most convenient methods for amine synthesis, often using molecular hydrogen and a metal catalyst, with water as the only significant byproduct. mdpi.com

Table 1: General Scheme for Cyclohexanone-based Synthesis

| Step | Reaction | Description |

|---|---|---|

| 1 | Formation of Substituted Cyclohexanone | Introduction of the methoxy (B1213986) group at the 3-position of the cyclohexane ring. |

Direct Amination from Cyclohexanol (B46403) Derivatives

Direct amination of alcohols represents an atom-economical route to amines. researchgate.net This methodology can be applied to the synthesis of 3-Methoxycyclohexan-1-amine starting from a corresponding 3-methoxycyclohexanol derivative. The process typically involves reacting the alcohol with ammonia in the presence of hydrogen and a catalyst, often at elevated temperatures and pressures. researchgate.netgoogle.com

Secondary alcohols like cyclohexanol require activation to react with ammonia. researchgate.net A common catalytic approach is the "borrowing hydrogen" or "hydrogen autotransfer" process. In this mechanism, the catalyst temporarily removes hydrogen from the alcohol to form the corresponding ketone (3-methoxycyclohexanone in this case). This ketone then reacts with ammonia to form an imine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the final amine. researchgate.net Various catalysts, including those based on nickel, copper, or other Group VIII metals, can facilitate this transformation. mdpi.comresearchgate.net

Reduction of Nitrocyclohexane Precursors

The catalytic hydrogenation of nitro compounds is a classic and efficient method for the preparation of primary amines. This strategy can be adapted to produce 3-Methoxycyclohexan-1-amine from a 1-methoxy-3-nitrocyclohexane precursor. The catalytic hydrogenation of nitrocyclohexane is a potential alternative pathway to valuable chemical products, including cyclohexylamine (B46788). rsc.org

This reaction is typically carried out using a heterogeneous catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The nitro group (-NO₂) is selectively reduced to a primary amine group (-NH₂) without affecting other functional groups on the cyclohexane ring. This method is generally high-yielding and provides a direct conversion to the amine functionality. rsc.org

Stereoselective Synthesis and Chiral Control Strategies

Achieving stereochemical control is crucial when synthesizing specific isomers of 3-Methoxycyclohexan-1-amine for applications where molecular geometry dictates biological activity or material properties. Stereoselective strategies focus on influencing the spatial arrangement of atoms during the reaction, leading to the preferential formation of one stereoisomer over others.

Diastereoselective Induction in Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry between two or more chiral centers in a molecule. In the context of 3-Methoxycyclohexan-1-amine, this involves controlling the cis or trans relationship between the methoxy and amine groups. The stereochemical outcome of reactions on cyclohexanone derivatives is often influenced by the conformational preferences of the ring. ubc.ca

For example, the alkylation of conformationally rigid cyclohexanone enolates tends to proceed via a transition state that evolves toward a chair conformer. ubc.ca The direction of attack by the electrophile (axial vs. equatorial) determines the resulting diastereomer. Axial alkylation is often kinetically favored as it proceeds through a lower-energy, chair-like transition state. ubc.ca Similarly, in the alkylation of cyclohexanone enamines, the bulky substituents on the ring can direct the incoming electrophile to the less hindered face of the double bond, leading to a preponderance of one diastereomer. youtube.com A Michael addition reaction is another powerful tool for creating highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov

Table 2: Factors Influencing Diastereoselectivity in Cyclohexane Ring Reactions

| Influencing Factor | Mechanism | Outcome |

|---|---|---|

| Conformational Rigidity | The enolate of a conformationally constrained cyclohexanone favors a specific transition state geometry. ubc.ca | Preferential formation of either the axial or equatorial substitution product, leading to a high diastereomeric ratio. ubc.ca |

| Steric Hindrance | Bulky groups on the enamine or substrate direct the approach of the electrophile to the opposite, less hindered face. youtube.com | Favors the formation of the trans product over the cis product. youtube.com |

Enantioselective Transformation Pathways

Enantioselective synthesis is employed to produce a specific enantiomer of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or enzymes.

One prominent strategy involves the enantioselective alkylation of a cyclohexanone derivative. This can be accomplished by using a chiral amine to form a chiral enamine or metalloenamine intermediate. uoa.gr The inherent chirality of this intermediate creates a biased environment, forcing the alkylating agent to approach from a specific face, which leads to the preferential formation of one enantiomer of the alkylated product. uoa.gr After hydrolysis, the chiral amine can often be recovered and reused. uoa.gr

Biocatalysis offers a powerful alternative for enantioselective transformations. Enzymes, such as amine transaminases (ATAs), are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net An ATA can catalyze the transfer of an amino group from an amine donor to 3-methoxycyclohexanone, producing (1R,3R)- or (1S,3S)-3-Methoxycyclohexan-1-amine with high optical purity. The selectivity of the enzyme can often be tuned or improved through protein engineering, which involves modifying the enzyme's active site to better accommodate the substrate and favor the desired stereochemical outcome. researchgate.netresearchgate.net

Table 3: Enantioselective Synthesis Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Auxiliaries | A chiral amine is reacted with cyclohexanone to form a rigid chiral metalloenamine, which directs subsequent alkylation. uoa.gr | Results in high enantiomeric excess; the auxiliary can often be recovered. uoa.gr |

| Enzymatic Cascade | An enoate reductase and an amine transaminase (ATA) work in sequence to convert an unsaturated precursor into an optically pure amine. researchgate.net | Allows access to specific diastereomers and enantiomers; reactions are performed in whole cells. researchgate.net |

Chiral Resolution Techniques for Enantiomer Separation

The separation of enantiomers from a racemic mixture of 3-Methoxycyclohexan-1-amine is a critical step for applications requiring stereochemically pure compounds. Chiral resolution, a key process in stereochemistry, is commonly employed to isolate the desired enantiomers. wikipedia.org

One of the most established methods for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.orgresearchgate.net This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgdrpress.org After separation, the desired enantiomer of the amine can be recovered by removing the chiral auxiliary agent, often through a simple acid-base extraction. wikipedia.org

The selection of the appropriate chiral acid and solvent system is crucial and often determined empirically. Common resolving agents for amines include tartaric acid and mandelic acid. wikipedia.orgwhiterose.ac.uk The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts. acs.org A more advanced approach, known as a resolution-racemization-recycle (R3) process, can overcome the 50% theoretical yield limit of classical resolution. wikipedia.orgwhiterose.ac.uk In this dynamic crystallization method, the unwanted enantiomer remaining in the mother liquor is continuously racemized over a catalyst and recycled back into the crystallization process, theoretically allowing for a complete conversion to the desired enantiomer. whiterose.ac.ukacs.org

Another technique for separating enantiomers is chiral column chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. drpress.org Gas-liquid chromatography has also been used to separate diastereoisomeric amides formed from racemic cyclic amines, providing another analytical and potentially preparative route for enantiomer separation. acs.org

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Common Reagents/Materials | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Tartaric acid, Mandelic acid. wikipedia.orgwhiterose.ac.uk | Scalable, well-established. rsc.org | Limited to 50% theoretical yield (without racemization), requires screening of acids/solvents. wikipedia.org |

| Dynamic Crystallization (R3) | Coupling resolution with in-situ racemization and recycling of the unwanted enantiomer. whiterose.ac.uk | Chiral acids, Racemization catalyst (e.g., Shvo catalyst). acs.org | Can achieve theoretical yields approaching 100%. whiterose.ac.uk | Requires specialized equipment, catalyst compatibility can be an issue. acs.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. drpress.org | Polysaccharide-based columns (e.g., cellulose, amylose derivatives). windows.net | High separation efficiency, applicable to analytical and preparative scales. | High cost of chiral stationary phases, lower throughput for large-scale production. |

Modern Catalytic Approaches in 3-Methoxycyclohexan-1-amine Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 3-Methoxycyclohexan-1-amine can benefit significantly from these approaches.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the synthesis of amines. organic-chemistry.org This reaction typically involves the condensation of a carbonyl compound, in this case, 3-methoxycyclohexanone, with an amine source, followed by the reduction of the resulting imine intermediate. For the synthesis of a primary amine like 3-Methoxycyclohexan-1-amine, ammonia or an ammonia equivalent is used.

The process can be performed in one or two steps. A common one-pot procedure involves reacting the ketone with ammonia in the presence of a reducing agent. taylorfrancis.com A variety of reducing agents can be employed, ranging from borohydride reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) to catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org The choice of reagent can influence the reaction conditions and chemoselectivity. For instance, NaBH(OAc)3 is known for its mildness and is often effective at room temperature. organic-chemistry.org

Catalytic hydrogenation represents a greener alternative, utilizing molecular hydrogen (H2) as the reductant and a heterogeneous catalyst, such as palladium on carbon (Pd/C), Raney Nickel, or rhodium-based catalysts. mdpi.commdpi.com This approach avoids the use of stoichiometric metal hydride reagents and often produces water as the only byproduct. Recent research has shown that bimetallic catalysts, such as Rh-Ni systems, can exhibit enhanced activity and selectivity in the reductive amination of cyclohexanones. mdpi.com

Table 2: Selected Reagents for Reductive Amination of 3-Methoxycyclohexanone

| Reducing System | Amine Source | Typical Conditions | Key Features |

| Sodium Triacetoxyborohydride | Ammonia/Ammonium (B1175870) Acetate | Acetic acid or DCE, Room Temperature. organic-chemistry.org | Mild, effective for a wide range of substrates, does not reduce the ketone precursor. |

| Sodium Cyanoborohydride | Ammonia/Ammonium Chloride | Methanol, pH control often required. organic-chemistry.org | Effective under protic conditions. |

| Catalytic Hydrogenation (e.g., H2/Pd/C) | Ammonia | Methanol or Ethanol (B145695), Elevated H2 pressure, Heat. organic-chemistry.org | Atom economical, clean byproduct (water). |

| Catalytic Hydrogenation (e.g., H2/Raney Ni) | Ammonia | Water or Methanol, High H2 pressure, Heat. mdpi.com | Cost-effective catalyst, high activity. mdpi.com |

Iron-Catalyzed Nitrene Group Transfer Reactions

Iron-catalyzed nitrene transfer represents a cutting-edge strategy for forming carbon-nitrogen bonds. chemistryviews.org These reactions offer a direct way to introduce nitrogen-containing functional groups into molecules, often by C-H amination. chemistryviews.orgwisc.edu While direct synthesis of 3-Methoxycyclohexan-1-amine from 3-methoxycyclohexane via C-H amination is conceivable, the development of such selective reactions remains a significant challenge.

More commonly, metal-catalyzed nitrene transfer is used for the amidation or amination of existing functional groups. chemistryviews.org In this context, iron catalysts are particularly attractive due to their low cost, low toxicity, and environmental abundance. researchgate.net The reaction mechanism generally involves the formation of a transient iron-nitrenoid intermediate from a nitrene precursor, such as an azide or a dioxazolone. chemistryviews.orgrwth-aachen.de This highly reactive intermediate then undergoes the C-N bond-forming reaction. Recent studies have shown that bulky, electron-donating phosphine ligands can promote iron-catalyzed N-amidation of arylamines, expanding the scope of these transformations. chemistryviews.orgresearchgate.net The application of these methodologies provides a potential, albeit advanced, avenue for novel synthetic routes toward complex amines and their derivatives. rsc.org

Chemoenzymatic Synthesis Considerations

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral amines, providing exceptional levels of stereoselectivity under mild reaction conditions. researchgate.net Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, can be particularly effective for producing enantiomerically pure 3-Methoxycyclohexan-1-amine.

One prominent biocatalytic method is the use of transaminases (ATAs). These enzymes can catalyze the asymmetric synthesis of a chiral amine by transferring an amino group from a donor molecule (like isopropylamine) to a prochiral ketone (3-methoxycyclohexanone). researchgate.net This single-step conversion can produce the amine with very high enantiomeric excess.

Alternatively, a multi-enzyme cascade reaction can be employed. For example, an ene-reductase (ERed) could first reduce a suitable unsaturated precursor, such as 3-methoxycyclohex-2-en-1-one, to the saturated ketone. Subsequently, an imine reductase (IRED) or a reductive aminase (RedAm) in the same pot could convert the ketone intermediate into the final chiral amine. researchgate.netresearchgate.net Such cascade reactions are highly efficient as they avoid the need for intermediate isolation and purification steps. researchgate.net These enzymatic methods allow for the synthesis of specific stereoisomers, which is a significant advantage over many traditional chemical methods. researchgate.net

Atom Economy and Green Chemistry Principles in 3-Methoxycyclohexan-1-amine Production

Green chemistry principles aim to design chemical processes that are environmentally benign, and a key metric for this is atom economy. nih.gov Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.orgjocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. nih.govresearchgate.net When evaluating the synthesis of 3-Methoxycyclohexan-1-amine, different methodologies exhibit vastly different atom economies.

Addition and Rearrangement Reactions: These are ideal from an atom economy perspective, as they theoretically incorporate all reactant atoms into the product, achieving 100% atom economy. jocpr.comjk-sci.com Catalytic reductive amination using H2 is a type of addition reaction and is highly atom-economical.

Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they generate stoichiometric byproducts that are not part of the final product. nih.gov

The modern catalytic approaches discussed previously generally offer significant advantages in terms of atom economy and other green chemistry principles.

Catalytic Reductive Amination: Using H2 and a catalyst is highly atom-economical, with water being the only byproduct. In contrast, using stoichiometric reducing agents like NaBH3CN or NaBH(OAc)3 results in a much lower atom economy due to the generation of borate salts and other byproducts. organic-chemistry.org

Chemoenzymatic Synthesis: Biocatalytic reactions are performed in water under mild conditions, reducing energy consumption and avoiding the use of harsh or toxic reagents. researchgate.net

By prioritizing catalytic and enzymatic routes, the production of 3-Methoxycyclohexan-1-amine can be aligned with the principles of green chemistry, minimizing waste and environmental impact. jk-sci.com

Stereochemical and Conformational Analysis of 3 Methoxycyclohexan 1 Amine

Cyclohexane (B81311) Ring Conformation and Equilibria

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. iscnagpur.ac.inpressbooks.pub In this conformation, the carbon-carbon bond angles are approximately 109.5°, close to the ideal tetrahedral angle, and all the hydrogen atoms on adjacent carbons are staggered, which alleviates torsional strain. iscnagpur.ac.inpressbooks.pub At room temperature, cyclohexane undergoes a rapid "ring flip" between two equivalent chair conformations, with an energy barrier of about 45 kJ/mol. pressbooks.pub

When a substituent is introduced onto the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer energetically equivalent. cdnsciencepub.com The substituent can occupy either an axial position, which is perpendicular to the general plane of the ring, or an equatorial position, which extends from the perimeter of the ring. pressbooks.pub Generally, conformations with the substituent in the more spacious equatorial position are more stable due to the avoidance of steric strain. spcmc.ac.in This steric strain in the axial position arises from 1,3-diaxial interactions, which are repulsive interactions between the axial substituent and the two axial hydrogens on the same side of the ring. cdnsciencepub.comspcmc.ac.in

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium. libretexts.org A larger A-value indicates a stronger preference for the equatorial position.

Influence of Methoxy (B1213986) and Amine Substituents on Conformational Preferences

In 3-methoxycyclohexan-1-amine, the conformational equilibrium is determined by the preference of both the methoxy and amine groups to occupy equatorial positions. The A-values for the methoxy (-OCH3) and amine (-NH2) groups provide a quantitative measure of their steric demands.

| Substituent | A-value (kcal/mol) |

| -OCH3 | 0.8 |

| -NH2 | 1.4 |

This table presents generalized A-values for methoxy and amine substituents on a cyclohexane ring. Actual values can vary slightly depending on the specific experimental conditions.

The larger A-value for the amine group compared to the methoxy group suggests that the amine group has a stronger preference for the equatorial position to minimize steric interactions.

For the cis and trans isomers of 3-methoxycyclohexan-1-amine, the conformational preferences are as follows:

cis-3-Methoxycyclohexan-1-amine: In the cis isomer, one substituent must be axial and the other equatorial (ae or ea). libretexts.orglibretexts.org Given that the A-value for the amine group is larger than that of the methoxy group, the more stable conformer will have the amine group in the equatorial position and the methoxy group in the axial position. However, the energy difference between the two conformers is expected to be relatively small.

trans-3-Methoxycyclohexan-1-amine: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (ee) and another with both in axial positions (aa). libretexts.orglibretexts.org The diequatorial (ee) conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions for both bulky groups. The diaxial (aa) conformer would be highly disfavored due to the significant steric strain. libretexts.org

Investigation of Anomeric and Pseudo-Anomeric Effects

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, contrary to what would be expected from steric considerations alone. researchgate.net This effect is typically explained by a stabilizing hyperconjugation interaction between a lone pair of the ring heteroatom and the antibonding σ* orbital of the C-substituent bond. researchgate.net

In 3-methoxycyclohexan-1-amine, a classical anomeric effect is not present as there is no heteroatom within the cyclohexane ring. However, the concept of a "pseudo-anomeric effect" can be considered, arising from electrostatic interactions. libretexts.org For instance, in certain fluorinated methoxycyclohexanes, an axial preference for the methoxy group can be induced by placing electronegative groups on the ring, which in turn creates stabilizing electrostatic interactions between polarized axial C-H bonds and the oxygen of the methoxy group. libretexts.org

In the context of 3-methoxycyclohexan-1-amine, particularly the cis isomer, the proximity of the electron-rich oxygen and nitrogen atoms could lead to through-space electronic interactions that might influence the conformational equilibrium. However, these effects are generally weaker than the steric factors favoring equatorial substitution.

Analysis of Intramolecular Interactions and Their Stereochemical Implications

Intramolecular interactions, especially hydrogen bonding, can significantly influence the conformational preferences of a molecule. In the case of cis-3-methoxycyclohexan-1-amine, the diaxial (aa) conformer, while sterically less favored, can potentially be stabilized by an intramolecular hydrogen bond between the axial amine group (as the hydrogen bond donor) and the axial methoxy group's oxygen atom (as the hydrogen bond acceptor).

This type of 1,3-diaxial intramolecular hydrogen bonding has been observed to stabilize the diaxial conformer in related systems like cis-3-methoxycyclohexanol. biosynth.com The formation of this seven-membered ring-like structure through hydrogen bonding can partially offset the destabilizing steric interactions of the axial substituents. The strength of this intramolecular hydrogen bond, and thus its influence on the conformational equilibrium, is highly dependent on the solvent. In non-polar solvents, the intramolecular hydrogen bond is more significant, whereas in protic, hydrogen-bond-donating or -accepting solvents, intermolecular hydrogen bonding with the solvent molecules would compete and likely dominate, favoring the diequatorial conformer (in the case of the trans isomer) or the conformer with the larger group equatorial (for the cis isomer).

For the trans-diequatorial conformer, the substituents are too far apart for any significant intramolecular hydrogen bonding to occur. Therefore, its conformational preference is primarily dictated by the minimization of steric strain.

Reactivity and Derivatization Chemistry of 3 Methoxycyclohexan 1 Amine

Amine Group Reactivity and Functionalization

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a strong nucleophile, enabling it to react with a variety of electrophilic species. This reactivity is the foundation for its use as an intermediate in the synthesis of more complex molecules. smolecule.com

The amine group readily participates in nucleophilic substitution reactions, where it attacks electron-deficient centers to form new carbon-nitrogen bonds. evitachem.comsmolecule.com This fundamental reactivity allows for the introduction of the 3-methoxycyclohexyl motif onto various molecular frameworks. The reaction with alkyl halides, for instance, serves as a primary method for synthesizing secondary and tertiary amines. smolecule.com

3-Methoxycyclohexan-1-amine can be acylated to form corresponding amides. smolecule.com This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride. A base, like triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. evitachem.com The resulting amides are important intermediates in organic synthesis and are often more stable and less basic than the parent amine.

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(3-methoxycyclohexyl)acetamide | Base (e.g., triethylamine), Aprotic Solvent |

| Benzoyl Chloride | N-(3-methoxycyclohexyl)benzamide | Base (e.g., pyridine), Aprotic Solvent |

| Acetic Anhydride | N-(3-methoxycyclohexyl)acetamide | May proceed without added base |

The direct alkylation of the primary amine with alkyl halides is a fundamental method for synthesizing more substituted amines. libretexts.org The reaction proceeds in a stepwise manner. The initial reaction of 3-methoxycyclohexan-1-amine with one equivalent of an alkyl halide produces the corresponding secondary amine. organic-chemistry.org This secondary amine can then react with another equivalent of the alkyl halide to yield a tertiary amine. libretexts.orgresearchgate.net Controlling the stoichiometry of the reactants is crucial to selectively obtain the desired product, as over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. smolecule.com The use of specific bases, such as Hünig's base, can facilitate the clean synthesis of tertiary amines from secondary amines by avoiding the formation of the undesired quaternary salt. researchgate.net

| Alkylating Agent (RX) | Secondary Amine Product | Tertiary Amine Product (with 2nd eq. RX) |

|---|---|---|

| Methyl Iodide (CH₃I) | N-methyl-3-methoxycyclohexan-1-amine | N,N-dimethyl-3-methoxycyclohexan-1-amine |

| Ethyl Bromide (CH₃CH₂Br) | N-ethyl-3-methoxycyclohexan-1-amine | N,N-diethyl-3-methoxycyclohexan-1-amine |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-benzyl-3-methoxycyclohexan-1-amine | N,N-dibenzyl-3-methoxycyclohexan-1-amine |

As a primary amine, 3-methoxycyclohexan-1-amine is a suitable component for the Mannich reaction. smolecule.com This is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org In this reaction, the amine first reacts with a non-enolizable aldehyde, typically formaldehyde, to form a Schiff base or the corresponding iminium ion. wikipedia.org This electrophilic iminium ion then reacts with an enolizable carbonyl compound (such as a ketone) to form a β-amino carbonyl compound, also known as a Mannich base. wikipedia.org

The amine functionality is a key handle for the synthesis of nitrogen-containing heterocyclic systems. google.com Through intramolecular reactions, 3-methoxycyclohexan-1-amine derivatives can be used to construct various ring structures. For example, if a suitable electrophilic functional group is introduced elsewhere in the molecule, an intramolecular nucleophilic attack by the amine can lead to the formation of a cyclic amine. Such strategies are fundamental in the synthesis of complex alkaloids and pharmaceutical agents. google.com Furthermore, the amine can participate in cascade reactions, such as a Michael addition followed by an intramolecular cyclization, to build complex polycyclic frameworks. colab.ws

Methoxy (B1213986) Group Reactivity and Its Influence on Molecular Transformations

The methoxy group (-OCH₃) is generally less reactive than the primary amine. evitachem.com It is an ether linkage, which is stable under many reaction conditions, including those used to modify the amine group. However, it is not entirely inert. Under harsh acidic conditions (e.g., using strong acids like HBr or HI), the ether can be cleaved to yield a hydroxyl group (3-aminocyclohexan-1-ol) and a methyl halide.

The primary influence of the methoxy group is electronic. As an electron-donating group, it increases the electron density on the cyclohexane (B81311) ring and can influence the basicity and nucleophilicity of the amine group. evitachem.com This electronic effect, combined with the steric hindrance imposed by the cyclohexane ring, must be considered when designing synthetic pathways involving 3-methoxycyclohexan-1-amine. evitachem.com

Mechanistic Investigations of Reactions Involving 3-Methoxycyclohexan-1-amine

The reactivity of 3-Methoxycyclohexan-1-amine is governed by its two primary functional groups: the nucleophilic amine and the methoxy group, both situated on a flexible cyclohexane ring. Mechanistic investigations, while not extensively documented specifically for this molecule, can be inferred from studies of analogous cyclic amines and ethers. These reactions are critically influenced by the interplay of reaction pathways, stereochemistry, and the directing effects of steric and electronic factors.

Reaction Pathways and Proposed Intermediates

The reactions of 3-Methoxycyclohexan-1-amine primarily involve the nitrogen atom's lone pair of electrons and, to a lesser extent, the methoxy group. Common transformations include nucleophilic substitution, acylation, and elimination reactions.

Nucleophilic Reactions of the Amine Group: The primary amine is a potent nucleophile and readily reacts with electrophiles. msu.edu

Alkylation: In reaction with alkyl halides, the amine attacks the electrophilic carbon in an S_N2 mechanism. This proceeds through a trigonal bipyramidal transition state to form a secondary amine. Since the newly formed secondary amine is also nucleophilic, the reaction can proceed further to form tertiary amines and even quaternary ammonium salts. msu.edu

Acylation: Reaction with acyl chlorides or anhydrides proceeds via a nucleophilic addition-elimination mechanism. The amine first adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form a stable amide. msu.edu

Imine Formation: With aldehydes or ketones, the amine adds to the carbonyl carbon to form a carbinolamine intermediate. This intermediate is typically unstable and undergoes acid-catalyzed dehydration (elimination of water) to yield an imine (a compound with a C=N double bond). msu.edu

Reactions Involving the Methoxy Group: The methoxy group is generally less reactive than the amine. However, under acidic conditions, it can participate in reactions.

Ether Cleavage: Strong acids like HBr or HI can protonate the methoxy oxygen, turning it into a good leaving group (methanol). A subsequent S_N2 attack by a nucleophile (e.g., Br⁻) on the adjacent carbon cleaves the ether bond, resulting in a cyclohexanol (B46403) derivative.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur. libretexts.org This pathway requires a specific anti-periplanar geometry between a proton on an adjacent carbon and the leaving group. libretexts.orglibretexts.org For 3-methoxycyclohexan-1-amine, this could theoretically lead to the formation of cyclohexene (B86901) derivatives, although this would likely require prior conversion of the amine to a better leaving group. The reaction would proceed through a concerted transition state where the C-H and C-O bonds break simultaneously as a double bond forms. libretexts.org

Proposed Intermediates in Key Reactions: The following table summarizes the key intermediates proposed in the reaction pathways of 3-Methoxycyclohexan-1-amine.

| Reaction Type | Reagent Example | Proposed Intermediate | Product Class |

| Alkylation | Methyl Iodide | Trigonal Bipyramidal Transition State | Secondary/Tertiary Amine |

| Acylation | Acetyl Chloride | Tetrahedral Intermediate | Amide |

| Imine Formation | Acetone | Carbinolamine | Imine |

| Elimination | Strong Base | Concerted E2 Transition State | Alkene |

Stereochemical Course of Reactions

The stereochemistry of the cyclohexane ring, which exists as interconverting chair conformations, plays a crucial role in determining the reaction outcomes. pressbooks.pub 3-Methoxycyclohexan-1-amine exists as cis and trans diastereomers, and their conformational preferences dictate their reactivity. pressbooks.pub

In the chair conformation, substituents can occupy either axial or equatorial positions. Larger substituents preferentially occupy the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions. pressbooks.pub This principle dictates the dominant conformation for both cis and trans isomers.

cis-isomer: One substituent is axial and the other is equatorial. Through a ring-flip, they can interchange positions. The more stable conformation will have the larger group in the equatorial position.

trans-isomer: Both substituents are either axial (diaxial) or equatorial (diequatorial). The diequatorial conformation is significantly more stable. pressbooks.pub

The stereochemical course of a reaction depends heavily on the mechanism.

S_N2 Reactions: These reactions proceed with an inversion of stereochemistry at the reacting center. For example, if a chiral center on a derivative of 3-methoxycyclohexan-1-amine undergoes an S_N2 reaction, the product will have the opposite configuration at that center.

E2 Elimination: This reaction has a strict stereochemical requirement: the leaving group and the abstracted proton must be in an anti-periplanar (180° dihedral angle) arrangement. libretexts.orglibretexts.org In a cyclohexane ring, this translates to a requirement for both groups to be in axial positions (diaxial). libretexts.orglibretexts.org A trans-isomer with both groups equatorial would have to ring-flip to a much less stable diaxial conformation to undergo E2 elimination, resulting in a very slow reaction rate. libretexts.org In contrast, a cis-isomer can more readily place one group axial and an adjacent hydrogen axial, facilitating elimination. libretexts.org

The following table illustrates how the initial stereochemistry of a hypothetical reaction on a 3-methoxycyclohexyl derivative influences the product's stereochemistry based on the reaction mechanism.

| Starting Material Isomer | Reaction Mechanism | Key Stereochemical Requirement | Predicted Product Stereochemistry |

| trans (1,3-diequatorial) | E2 Elimination | Diaxial arrangement of H and leaving group | Reaction is slow or does not occur; requires ring-flip to unstable diaxial conformer. libretexts.org |

| cis (1-axial, 3-equatorial) | E2 Elimination | Diaxial arrangement of H and leaving group | Reaction proceeds if an anti-periplanar H is available. libretexts.org |

| Chiral Center | S_N2 Substitution | Backside attack | Inversion of configuration at the chiral center. |

Role of Steric and Electronic Factors in Regioselectivity

Regioselectivity—the preference for reaction at one position over another—is governed by a combination of steric and electronic effects. helsinki.fi In 3-methoxycyclohexan-1-amine, these factors determine the relative reactivity of the amine versus the methoxy group, and the accessibility of adjacent protons for elimination reactions.

Electronic Factors:

Nucleophilicity: The amine group is significantly more nucleophilic than the methoxy group due to the greater ability of nitrogen to donate its lone pair of electrons compared to oxygen, whose lone pairs are held more tightly by its higher electronegativity. masterorganicchemistry.com Therefore, in reactions with electrophiles, the amine group is the primary site of reaction. msu.edu

Inductive Effects: The electron-withdrawing inductive effect of the methoxy group's oxygen atom can slightly decrease the basicity and nucleophilicity of the amine compared to an unsubstituted cyclohexylamine (B46788). masterorganicchemistry.com

Carbocation Stability: In reactions that might proceed through a carbocation-like transition state (e.g., acid-catalyzed ring opening of an epoxide derivative), the formation of a positive charge would be more stabilized at the benzylic carbon if an aromatic ring were present, directing nucleophilic attack to that site. scielo.org.mx

Steric Factors:

Steric Hindrance: The bulky cyclohexane ring can impede the approach of reagents. The accessibility of the amine or methoxy group depends on its conformational position (axial vs. equatorial). Equatorial substituents are generally more accessible to incoming reagents than the more hindered axial substituents. pressbooks.pub

Regioselectivity in Elimination: In elimination reactions, the Zaitsev rule predicts that the most substituted (most stable) alkene will be the major product. However, the stereochemical requirement for a diaxial arrangement in E2 eliminations can override this rule. libretexts.orglibretexts.org If the proton required to form the Zaitsev product is not in an axial position in the dominant conformer, the base may abstract a different, more accessible axial proton, leading to the less substituted Hofmann product. libretexts.org

Bulky Reagents: The use of sterically bulky bases or nucleophiles favors attack at the least sterically hindered position. masterorganicchemistry.com For example, a bulky base would preferentially abstract a proton from a less substituted carbon.

A summary of how these factors influence reactivity is presented below.

| Factor | Influence on Reactivity of 3-Methoxycyclohexan-1-amine |

| Electronic | The amine is the primary nucleophilic site. msu.edumasterorganicchemistry.com |

| The methoxy group's inductive effect slightly reduces amine basicity. masterorganicchemistry.com | |

| Steric | Equatorial groups are more reactive than axial groups due to less hindrance. pressbooks.pub |

| The strict stereochemical need for a diaxial conformation in E2 eliminations can override Zaitsev's rule, affecting regioselectivity. libretexts.orglibretexts.org | |

| Bulky reagents will react at the least sterically hindered site. masterorganicchemistry.com |

Computational studies on related systems have confirmed that a complex interplay between steric and electronic factors, often dependent on subtle changes to the catalyst or ligand structure, dictates the final regio- and stereochemical outcome of a reaction. chemrxiv.orgmdpi.com

Strategic Utility of 3 Methoxycyclohexan 1 Amine As a Key Building Block in Advanced Organic Synthesis

Scaffold Design for Biologically Active Molecules

The compound 3-Methoxycyclohexan-1-amine is a versatile molecular scaffold with significant applications in the design and synthesis of biologically active molecules. smolecule.com Its unique structure, featuring a cyclohexane (B81311) ring with both a methoxy (B1213986) and an amine group, provides a foundation for creating diverse chemical entities with potential therapeutic applications. smolecule.com

Precursors for Pharmaceutical Candidates

The structural characteristics of 3-methoxycyclohexan-1-amine make it a valuable precursor for a variety of pharmaceutical candidates. smolecule.com The presence of the cyclohexane ring is a common motif in medicinal chemistry, and the amine and methoxy groups offer reactive sites for further chemical modifications. smolecule.com This allows for its use as an intermediate in the synthesis of more complex molecules through reactions like alkylation and acylation. smolecule.com

The compound's scaffold is particularly relevant for the development of drugs targeting neurological conditions. smolecule.comsmolecule.comevitachem.com The methoxycyclohexyl moiety can mimic scaffolds found in natural products, which is a desirable feature in drug discovery. vulcanchem.com It can serve as a building block for creating compounds that may interact with neurotransmitter receptors, such as serotonin (B10506) or dopamine (B1211576) receptors. vulcanchem.com Furthermore, the amine group can be functionalized to develop prodrugs, which can offer controlled drug release. vulcanchem.com

The versatility of this compound is further highlighted by its use in the synthesis of various downstream products with pharmaceutical potential. For instance, derivatives such as cis-8-methoxy-1,3-diazaspiro smolecule.com-decane-2,4-dione and cis-1-amino-4-methoxycyclohexane-1-carboxylic acid have been synthesized from related methoxycyclohexylamine precursors. lookchem.com These examples underscore the role of the 3-methoxycyclohexan-1-amine framework as a foundational element in constructing a diverse array of potential therapeutic agents.

Contribution to Target Affinity and Pharmacokinetic Optimization

The physicochemical properties of 3-methoxycyclohexan-1-amine contribute to its potential for optimizing target affinity and pharmacokinetic profiles of drug candidates. The methoxy group can influence properties such as solubility and reactivity. smolecule.com The calculated XLogP3 of a related analogue, 2-(3-methoxycyclohexyl)ethan-1-amine, is 1.2, indicating moderate lipophilicity. vulcanchem.com This, along with a polar surface area of 45.2 Ų and a rotatable bond count of 3, suggests the potential for favorable membrane permeability, a critical factor for drug absorption and distribution. vulcanchem.com

Application in Ligand and Catalyst Development

The unique structural features of 3-methoxycyclohexan-1-amine also make it a valuable component in the development of ligands and catalysts for various chemical transformations.

Chiral Ligands for Asymmetric Catalysis

The amine group in 3-methoxycyclohexan-1-amine can be utilized in the synthesis of chiral ligands for asymmetric catalysis. smolecule.com Chiral amines are important components of catalysts used in enantioselective reactions, such as hydrogenation. vulcanchem.com The specific stereoisomers of substituted cyclohexanamines are critical for achieving high levels of stereochemical control in these reactions. While direct studies on 3-methoxycyclohexan-1-amine in this context are not extensively detailed, the principle is well-established for analogous chiral amine structures. vulcanchem.com The development of such chiral ligands is essential for the efficient synthesis of enantiomerically pure pharmaceutical compounds.

Design of Metal Coordination Complexes

Derivatives of 3-methoxycyclohexan-1-amine have been successfully used in the design of metal coordination complexes. For example, cis-3,5-diamino-trans-methoxycyclohexane (DAMC) has been employed to synthesize dinuclear and tetranuclear copper(II) complexes. gla.ac.uk The specific ligand design, in combination with varying reaction conditions, allows for the controlled assembly of these complex metal architectures. gla.ac.uk Similarly, DAMC has been used to create dinuclear silver(I) complexes. acs.org The ability of these amine-containing ligands to coordinate with metal ions is fundamental to creating novel materials and catalysts with specific structural and electronic properties.

Role in Materials Science and Polymer Chemistry

The applications of 3-methoxycyclohexan-1-amine and its derivatives extend into the realm of materials science and polymer chemistry. The amine functionality can be incorporated into nanoparticles to enhance their stability in organic solvents, which is relevant for applications in catalysis and polymer engineering. vulcanchem.com The bifunctional nature of related cyclic compounds allows them to act as monomers in polymerization reactions. The incorporation of such structures into polymer chains can enhance the material's thermal stability and mechanical strength. While specific examples for 3-methoxycyclohexan-1-amine are not extensively documented, the general utility of cyclohexylamine (B46788) derivatives suggests its potential as a valuable building block in the creation of new polymers and advanced materials. vulcanchem.com

Building Block in Carbohydrate Chemistry and Analogue Synthesis

The structural framework of 3-methoxycyclohexan-1-amine, featuring a cyclohexane ring with both a methoxy and an amino group, presents it as a valuable scaffold for the synthesis of carbohydrate analogues, particularly carbasugars and aminocyclitols. These molecules mimic the structure of natural sugars but replace the endocyclic oxygen with a methylene (B1212753) group, rendering them resistant to enzymatic hydrolysis by glycosidases. academie-sciences.fryok.gov.tr This stability makes them attractive candidates for the development of therapeutic agents, such as enzyme inhibitors. uni-konstanz.deuni-konstanz.de While direct utilization of 3-methoxycyclohexan-1-amine as a starting material in published syntheses of carbohydrate analogues is not extensively documented, the strategic incorporation of a closely related derivative, ((benzyloxy)methyl)-5-methoxycyclohexan-1-amine, in the synthesis of glucosamine (B1671600) mimics highlights the importance of the methoxycyclohexylamine core in this field of research. uni-konstanz.deuni-konstanz.de

Research Findings in the Synthesis of Carbasugar Analogues

Detailed research into the synthesis of novel antibiotics has led to the development of carbasugar derivatives of glucosamine-6-phosphate (GlcN6P). uni-konstanz.de These synthetic analogues are designed to act as activators of the glmS riboswitch, a potential target for new antibacterial drugs. uni-konstanz.de The glmS riboswitch is an RNA element that regulates the expression of glucosamine-6-phosphate synthase, an essential enzyme in bacterial cell wall biosynthesis. uni-konstanz.de Activation of the riboswitch by a stable mimic of its natural ligand, GlcN6P, could disrupt this process, leading to an antibacterial effect.

In this context, a key synthetic intermediate, ((benzyloxy)methyl)-5-methoxycyclohexan-1-amine (a positional isomer and functionalized derivative of 3-methoxycyclohexan-1-amine), was synthesized as a crucial building block. uni-konstanz.deuni-konstanz.de The synthesis of this and other carbasugar precursors demonstrates a methodological approach to creating complex carbohydrate mimetics.

The general strategy involves several key transformations, including ring-closing metathesis and hydroboration, to construct the functionalized cyclohexane ring. The presence of the methoxy and amino groups on the cyclohexane backbone is critical for mimicking the stereochemistry and functionality of natural amino sugars like glucosamine.

A notable synthesis is that of carba-GlcN6P derivatives bearing an alkoxy substituent at the carba position. researchgate.net The research outlines a synthetic pathway that provides access to a library of these carbohydrate analogues, which were subsequently tested for their ability to activate the glmS riboswitch from pathogenic bacteria such as Listeria monocytogenes and Clostridium difficile. researchgate.net The findings revealed that certain carbasugar analogues are indeed potent activators of the riboswitch, underscoring the potential of this class of compounds in the development of novel antibiotics. researchgate.net

The table below summarizes key intermediates and their roles in the synthesis of these carbohydrate analogues.

| Compound/Intermediate Name | Molecular Formula | Role in Synthesis | Research Context |

| ((benzyloxy)methyl)-5-methoxycyclohexan-1-amine | C15H23NO2 | A key building block for constructing the carbasugar scaffold. uni-konstanz.deuni-konstanz.de | Synthesis of glucosamine mimics as potential antibiotics. uni-konstanz.de |

| 5a-carba-glucosamine-6-phosphate (CGlcN6P) | C6H14NO8P | The target carbohydrate analogue, a mimic of natural GlcN6P. uni-konstanz.de | Activator of the glmS riboswitch. uni-konstanz.de |

| Glucosamine-6-phosphate (GlcN6P) | C6H14NO9P | The natural ligand for the glmS riboswitch. uni-konstanz.deresearchgate.net | Benchmark for comparing the activity of synthetic analogues. researchgate.net |

The following interactive table presents further details on the compounds involved in this synthetic strategy.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3 Methoxycyclohexan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. thieme-connect.de For 3-Methoxycyclohexan-1-amine, with its complex stereochemistry and conformational possibilities, advanced NMR techniques are indispensable.

Multi-Dimensional NMR for Structure Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. However, for a molecule like 3-Methoxycyclohexan-1-amine, signal overlap in 1D spectra is common. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating nuclear spins through chemical bonds or through space.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. This is crucial for tracing the proton connectivity around the cyclohexane (B81311) ring and confirming the relative positions of the methoxy (B1213986) and amine substituents.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. An HSQC or HMQC spectrum allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are bonded. This is particularly powerful for determining the relative stereochemistry (cis or trans). For example, in the cis-isomer, a NOESY cross-peak would be expected between the axial proton on C1 and the axial proton on C3. In the trans-isomer, a correlation might be seen between the axial proton on C1 and the equatorial proton on C3.

The complete assignment of signals for a related derivative, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-((cis)-4-methoxycyclohexyl)-6-methylpyrimidin-4-amine, was achieved using a combination of these 1D and 2D NMR techniques. escholarship.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-3-Methoxycyclohexan-1-amine (Diequatorial Conformer) Predicted values are based on standard substituent effects on a cyclohexane ring.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| 1 (CH-N) | ~2.6 - 3.0 | ~50 - 55 |

| 2 (CH₂) | ~1.2 - 2.0 | ~32 - 36 |

| 3 (CH-O) | ~3.3 - 3.7 | ~75 - 80 |

| 4 (CH₂) | ~1.1 - 1.9 | ~28 - 32 |

| 5 (CH₂) | ~1.1 - 1.9 | ~24 - 28 |

| 6 (CH₂) | ~1.2 - 2.0 | ~32 - 36 |

| -OCH₃ | ~3.3 | ~56 |

Dynamic NMR for Conformational Dynamics

The cyclohexane ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. Substituents can exist in either an axial or equatorial position, and the preferred conformation is determined by steric and electronic factors. Dynamic NMR (DNMR) is used to study these conformational changes by recording spectra at variable temperatures. unibas.it

For 3-Methoxycyclohexan-1-amine, four chair conformers are possible for each stereoisomer (cis and trans). At room temperature, the interconversion is fast on the NMR timescale, resulting in an averaged spectrum. As the temperature is lowered, the rate of interconversion slows. At a specific temperature known as the coalescence temperature, the signals for the individual conformers begin to broaden and then resolve into separate signals at even lower temperatures (the slow-exchange regime). unibas.it

By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring flip can be calculated. Furthermore, by integrating the signals of the axial and equatorial conformers in the slow-exchange regime, their relative populations can be determined, allowing for the calculation of the conformational free energy difference (ΔG°), also known as the A-value. researchgate.netresearchgate.net For monosubstituted cyclohexanes, the equatorial position is generally favored. researchgate.net In 3-Methoxycyclohexan-1-amine, the conformational equilibrium will depend on the stereochemistry (cis or trans) and the energetic cost of placing the -NH₂ and -OCH₃ groups in axial positions. DNMR studies on cyclohexylamine (B46788) have shown that the equatorial conformer is dominant. researchgate.net

Table 2: Possible Chair Conformers of cis- and trans-3-Methoxycyclohexan-1-amine

| Isomer | Conformer 1 | Conformer 2 | Predominant Conformer |

|---|---|---|---|

| cis | Axial (NH₂), Equatorial (OCH₃) | Equatorial (NH₂), Axial (OCH₃) | Depends on relative A-values of -NH₂ and -OCH₃ |

| trans | Diequatorial | Diaxial | Diequatorial |

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. emerypharma.com The diffusion rate of a molecule is primarily dependent on its size and shape; larger molecules diffuse more slowly than smaller ones. emerypharma.comnih.gov

This technique is particularly useful for studying non-covalent interactions, such as the aggregation or self-association of molecules in solution. If 3-Methoxycyclohexan-1-amine molecules were to form aggregates (e.g., dimers or larger clusters) through hydrogen bonding, the aggregated species would have a larger effective size and thus a smaller diffusion coefficient than the monomeric form.

In a DOSY spectrum, the chemical shift is plotted on one axis and the diffusion coefficient on the other. All proton signals belonging to a single species will align horizontally at the same diffusion coefficient. Therefore, if both monomer and aggregate are present in solution, two distinct sets of signals would appear at different diffusion coefficients, allowing for the characterization of the aggregation state. rsc.org This method can establish whether supramolecular structures are formed in solution or only upon crystallization. acs.org

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an exact picture of the molecule's conformation and intermolecular interactions in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density.

For 3-Methoxycyclohexan-1-amine, an X-ray crystal structure would provide definitive proof of:

Relative Stereochemistry: Unambiguously distinguishing between the cis and trans isomers.

Conformation: Revealing the precise chair conformation of the cyclohexane ring and whether the substituents are in axial or equatorial positions. Studies on derivatives of 1-aminocyclohexane have shown that the cyclohexane ring consistently adopts a nearly perfect chair conformation. rsc.org

Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Detailing the hydrogen bonding network in the crystal lattice, showing how the amine group of one molecule interacts with the amine or methoxy groups of neighboring molecules.

Structural studies of related 1-aminocyclohexene derivatives have successfully used X-ray crystallography to establish their relative stereochemistry and conformational preferences in the solid state. cdnsciencepub.comcdnsciencepub.com

Table 3: Illustrative Crystallographic Data for a Cyclohexylamine Derivative (Based on data for 1-aminocyclohexene-2,4-dicarbonitrile derivatives) cdnsciencepub.com

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.743(1) |

| b (Å) | 24.420(1) |

| c (Å) | 11.164(1) |

| β (°) | 102.65(1) |

| Volume (ų) | 2059.7(3) |

| Z (molecules/cell) | 4 |

Infrared (IR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Detection

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is an excellent tool for identifying functional groups.

For 3-Methoxycyclohexan-1-amine, the IR spectrum would show characteristic absorption bands:

N-H Stretching: Primary amines (-NH₂) typically show two sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org The presence of two bands is a clear indicator of a primary amine.

C-O Stretching: The ether linkage of the methoxy group will produce a strong, characteristic C-O stretching band, typically in the 1050-1150 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring and methoxy group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). asianpubs.org

N-H Bending: The scissoring motion of the -NH₂ group results in a medium-to-strong band around 1590-1650 cm⁻¹.

Crucially, IR spectroscopy is highly sensitive to hydrogen bonding. The formation of intermolecular hydrogen bonds (N-H···N or N-H···O) causes the N-H stretching bands to broaden and shift to a lower frequency (wavenumber). uct.ac.zapressbooks.pub The extent of this shift can provide qualitative information about the strength and nature of the hydrogen bonding network within the sample.

Table 4: Characteristic IR Absorption Frequencies for 3-Methoxycyclohexan-1-amine

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | Primary Amine | 3300 - 3400 | Medium |

| C-H Stretch (sp³) | Alkane | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium-Strong |

| C-O Stretch | Ether | 1050 - 1150 | Strong |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. Advanced MS techniques can also provide structural information.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-qTOF (Electrospray Ionization Quadrupole Time-of-Flight) can measure the m/z of the molecular ion with extremely high precision (to several decimal places). This allows for the unambiguous determination of the elemental formula (e.g., C₇H₁₅NO for 3-Methoxycyclohexan-1-amine) by distinguishing it from other formulas with the same nominal mass. researchgate.net

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated, fragmented, and the m/z of the resulting fragments are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers. For 3-Methoxycyclohexan-1-amine, characteristic fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) or cleavage of the cyclohexane ring.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. This provides an additional dimension of separation and can be used to determine the ion's collision cross-section (CCS), a value related to its 3D shape. IM-MS could potentially be used to distinguish between the cis and trans isomers of 3-Methoxycyclohexan-1-amine, as they would likely have slightly different gas-phase conformations and therefore different CCS values. Predicted CCS values for various adducts of 3-Methoxycyclohexan-1-amine have been calculated. uni.lu

Table 5: Predicted Collision Cross Section (CCS) Data for 3-Methoxycyclohexan-1-amine Adducts (Data from PubChemLite) uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 130.12265 | 127.7 |

| [M+Na]⁺ | 152.10459 | 132.9 |

| [M+K]⁺ | 168.07853 | 132.3 |

| [M-H]⁻ | 128.10809 | 130.3 |

Computational and Theoretical Investigations of 3 Methoxycyclohexan 1 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These methods provide accurate information about molecular geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of 3-methoxycyclohexan-1-amine by calculating the electron density.

From these calculations, a fully optimized molecular geometry can be obtained, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformers of the molecule. For instance, DFT calculations can distinguish the subtle geometric differences between cis and trans isomers and their respective chair conformations.

Key electronic properties derived from DFT analysis include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO is typically localized around the electron-rich amine group, while the LUMO distribution indicates sites susceptible to nucleophilic attack.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution. This highlights the electronegative regions, such as the nitrogen and oxygen atoms which act as hydrogen bond acceptors, and the electropositive regions, like the amine hydrogens, which act as hydrogen bond donors. ekb.eg

Atomic Charges: Various charge distribution schemes (e.g., Mulliken, Natural Bond Orbital) quantify the partial charges on each atom, offering insights into polarity and reactive sites.

These fundamental calculations form the basis for further, more complex theoretical investigations. rsc.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for energetic and spectroscopic properties.

For 3-methoxycyclohexan-1-amine, ab initio calculations can be used to:

Predict Relative Energies: Accurately determine the energy differences between various stereoisomers (e.g., cis vs. trans) and conformers (e.g., diaxial vs. diequatorial chairs) to predict their relative populations at thermal equilibrium.

Simulate Spectroscopic Data: Predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By calculating the vibrational modes, theoretical spectra can be generated and compared with experimental results to confirm structural assignments. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H) can be calculated to aid in the interpretation of experimental NMR data.

Investigate Excited States: Time-dependent extensions of these methods can be used to study the electronic excited states of the molecule, predicting UV-Vis absorption spectra and providing insight into its photochemical behavior. nih.gov

Understanding the chemical reactivity of 3-methoxycyclohexan-1-amine involves modeling potential reaction pathways. Quantum chemical methods are indispensable for mapping out the potential energy surface of a reaction, identifying key intermediates, and, crucially, characterizing the transition states that connect them.

For a reaction involving 3-methoxycyclohexan-1-amine, such as its synthesis via reductive amination of 3-methoxycyclohexanone, computational modeling can:

Locate Transition States (TS): Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS. A key characteristic of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.netnih.gov

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea), a critical parameter for determining the reaction rate. By comparing the activation energies of competing pathways, the most likely reaction mechanism can be identified.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations trace the minimum energy path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species.

This detailed mechanistic insight is vital for optimizing reaction conditions and predicting product distributions. rsc.org

Molecular Mechanics (MM) and Molecular Dynamics Simulations

While quantum methods are highly accurate, their computational cost limits them to relatively small systems or short timescales. For studying larger systems or longer-duration phenomena, such as conformational dynamics and intermolecular interactions in a solvent, molecular mechanics (MM) and molecular dynamics (MD) are the preferred methods.

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in a chair conformation that can undergo a "ring-flip" to an alternative chair form. The presence of two substituents in 3-methoxycyclohexan-1-amine leads to several possible stereoisomers and conformers, each with a distinct energy.

Cis Isomer: In the cis isomer, both the methoxy (B1213986) and amine groups are on the same face of the ring. The two possible chair conformations are a diequatorial (e,e) and a diaxial (a,a) arrangement. Due to severe steric hindrance known as 1,3-diaxial interactions, the diaxial conformer is significantly less stable than the diequatorial conformer. libretexts.orglibretexts.org Therefore, the cis isomer is expected to exist almost exclusively in the diequatorial conformation.

Trans Isomer: In the trans isomer, the substituents are on opposite faces of the ring. The two chair conformers are energetically identical, with one group being axial and the other equatorial (a,e), which flips to an equatorial-axial (e,a) arrangement. fiveable.me

Molecular mechanics uses a classical force field to calculate the potential energy of a molecule as a function of its geometry. Energy minimization algorithms search the potential energy surface to find the lowest energy conformations. acs.org For 3-methoxycyclohexan-1-amine, this allows for the rapid calculation of the relative stabilities of all possible chair and even higher-energy boat or twist-boat conformations. The results can be used to predict the equilibrium populations of each conformer.

| Isomer | Conformation | Substituent Positions | Key Steric Interactions | Predicted Relative Stability |

|---|---|---|---|---|

| cis | Chair 1 | 1-NH₂ (eq), 3-OCH₃ (eq) | Minimal | Most Stable |

| cis | Chair 2 (post-flip) | 1-NH₂ (ax), 3-OCH₃ (ax) | Two 1,3-diaxial interactions | Least Stable |

| trans | Chair 1 | 1-NH₂ (ax), 3-OCH₃ (eq) | One 1,3-diaxial interaction | Intermediate |

| trans | Chair 2 (post-flip) | 1-NH₂ (eq), 3-OCH₃ (ax) | One 1,3-diaxial interaction | Intermediate (degenerate with Chair 1) |